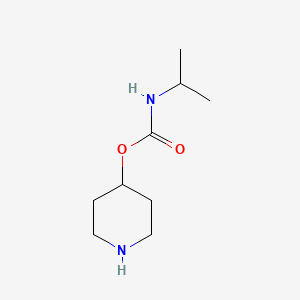
Piperidin-4-yl isopropylcarbamate
Cat. No. B8495907
M. Wt: 186.25 g/mol
InChI Key: VBXRPRKZRVKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187477B2
Procedure details


Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate (113 mg) is dissolved in ethanol (3 mL), treated with palladium on carbon (10%, 38 mg) and the mixture is hydrogenated at room temperature for 8 hours under 3 bar hydrogen pressure. Then the catalyst is filtered off and washed with ethanol. The combined mother liquours are concentrated to give the title compound, which is used directly in the next step.
Name
Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate
Quantity
113 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]([O:7][CH:8]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1)=[O:6])([CH3:3])[CH3:2].[H][H]>C(O)C.[Pd]>[CH:1]([NH:4][C:5](=[O:6])[O:7][CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
Benzyl 4-(isopropylcarbamoyloxy)piperidine-1-carboxylate
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(=O)OC1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined mother liquours are concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(OC1CCNCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

